molecular formula C5H12NO7P B1220015 5-Phospho-beta-D-ribosylamine

5-Phospho-beta-D-ribosylamine

Cat. No.: B1220015
M. Wt: 229.13 g/mol
InChI Key: SKCBPEVYGOQGJN-TXICZTDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phosphoribosylamine, also known as 5-p-beta-D-ribosyl-amine or PRA, belongs to the class of organic compounds known as pentose phosphates. These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups. 5-Phosphoribosylamine is soluble (in water) and a moderately acidic compound (based on its pKa). 5-Phosphoribosylamine exists in all eukaryotes, ranging from yeast to humans. 5-Phosphoribosylamine participates in a number of enzymatic reactions. In particular, 5-Phosphoribosylamine and L-glutamic acid can be converted into L-glutamine and phosphoribosyl pyrophosphate through its interaction with the enzyme amidophosphoribosyltransferase. In addition, 5-Phosphoribosylamine and L-glutamic acid can be converted into L-glutamine and phosphoribosyl pyrophosphate through its interaction with the enzyme amidophosphoribosyltransferase. In humans, 5-phosphoribosylamine is involved in the thioguanine action pathway, the purine metabolism pathway, the mercaptopurine action pathway, and the glutamate metabolism pathway. 5-Phosphoribosylamine is also involved in several metabolic disorders, some of which include the 2-hydroxyglutric aciduria (D and L form) pathway, the xanthinuria type II pathway, purine nucleoside phosphorylase deficiency, and succinic semialdehyde dehydrogenase deficiency. Outside of the human body, 5-phosphoribosylamine can be found in a number of food items such as yellow pond-lily, okra, ostrich fern, and black crowberry. This makes 5-phosphoribosylamine a potential biomarker for the consumption of these food products.
5-phospho-beta-D-ribosylamine is the beta-anomer of 5-phospho-D-ribosylamine. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a 5-phospho-beta-D-ribosylaminium(1-).

Properties

Molecular Formula

C5H12NO7P

Molecular Weight

229.13 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-amino-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C5H12NO7P/c6-5-4(8)3(7)2(13-5)1-12-14(9,10)11/h2-5,7-8H,1,6H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1

InChI Key

SKCBPEVYGOQGJN-TXICZTDVSA-N

SMILES

C(C1C(C(C(O1)N)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)N)O)O)OP(=O)(O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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